molecular formula C11H10N4O3 B2799506 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde CAS No. 929858-47-9

6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

Cat. No.: B2799506
CAS No.: 929858-47-9
M. Wt: 246.226
InChI Key: BPYZPODHCUQZEJ-UHFFFAOYSA-N
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Description

6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde ( 929858-47-9) is a pyrimidine derivative with a molecular formula of C11H10N4O3 and a molecular weight of 246.22 g/mol . This compound is characterized by its specific structural features, including a pyrimidine-2,4-dione core and a pyridin-3-ylmethyl substituent, which may be of significant interest in medicinal chemistry and drug discovery research . While analytical data for this specific compound is limited, research on structurally related 6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde derivatives has demonstrated potent biological activity. For instance, closely related compounds have been identified as a new class of potent, picomolar to nanomolar range inhibitors of Interleukin-8 (IL-8)-induced human neutrophil chemotaxis, showing selectivity and in vivo efficacy in experimental models . This suggests potential research applications in the study of inflammatory processes and immunology. Furthermore, the scaffold serves as a key intermediate for synthesizing more complex chemical entities, such as 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, which have shown promising anti-cancer properties against various cell lines, including glioblastoma, liver, breast, and lung cancers . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-amino-2,4-dioxo-1-(pyridin-3-ylmethyl)pyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c12-9-8(6-16)10(17)14-11(18)15(9)5-7-2-1-3-13-4-7/h1-4,6H,5,12H2,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYZPODHCUQZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=C(C(=O)NC2=O)C=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the condensation of a suitable pyrimidine derivative with an appropriate aldehyde under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of the amino group makes it susceptible to electrophilic substitution reactions, while the dioxo group can participate in redox reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Electrophilic substitution reactions can be facilitated by using Lewis acids like aluminum chloride (AlCl₃).

  • Addition Reactions: Various nucleophiles can add to the compound under specific conditions.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, substituted pyrimidines, and adducts with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural similarity to natural nucleotides allows it to interact with biological macromolecules.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism would need to be determined through experimental studies and molecular modeling.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features and Substituent Variations

Compound Name / Structure Key Substituents Functional Groups Key Differences Reference
Target Compound 1-(Pyridin-3-ylmethyl), 5-carbaldehyde 6-amino, 2,4-dioxo Unique carbaldehyde at C5; pyridine at N1
Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-phenyl, 6-methyl 5-carboxylate, 2-oxo Carboxylate ester at C5; phenyl at C4
Ethyl 6-methyl-2-methoxy-4-(4-methoxyphenyl)-... 2-methoxy, 4-(4-methoxyphenyl) 5-carboxylate, 3-(1-phenylethanone) Electron-donating groups at C2 and C4; modified SAR for analgesia
Methyl 4-(thiophen-3-yl)-... 4-(thiophen-3-yl) 5-carboxylate, 2-oxo Heteroaromatic substituent at C4; thymidine phosphorylase inhibition
6-Methyl-2-thioxo-4-(5-nitro-2-furanyl)-... 2-thioxo, 4-(5-nitro-2-furanyl) 5-carboxamide Thioxo enhances antitubercular activity; nitro-furan at C4
7-Amino-5-(4-chlorophenyl)-... (pyrido[2,3-d]pyrimidine) Pyrido-fused ring 6-cyano, 2,4-dioxo Expanded ring system; chloro-phenyl for enhanced target affinity
Key Observations:
  • Position 1 vs. 4 Substituents : The target compound’s pyridin-3-ylmethyl at N1 contrasts with C4-substituted analogues (e.g., phenyl, thiophenyl), which are critical for activities like analgesia or enzyme inhibition .
  • Carbaldehyde vs. Carboxylate/Carboxamide : The carbaldehyde at C5 may enhance electrophilicity and serve as a synthetic handle for further derivatization, unlike carboxylate/amide analogues .
  • Oxo vs. Thioxo : Thioxo groups (e.g., in antitubercular compounds) improve lipophilicity and target binding compared to oxo groups .
Contradictions and Gaps:
  • While C4 substituents are emphasized for analgesia and enzyme inhibition , the target compound’s N1-pyridin-3-ylmethyl group may redirect activity to unexplored targets.
  • Carbaldehyde’s role remains speculative; analogues with carboxylates or amides dominate documented activities.

Q & A

Basic: What are the established synthetic methodologies for 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde, and how can reaction conditions be optimized for higher yields?

Answer:
The compound is synthesized via modified Biginelli-like condensations or reductive amination strategies. Key steps include:

  • Condensation reactions : Combine aldehydes (e.g., pyridine-3-carbaldehyde) with urea derivatives and β-keto esters under acidic conditions (HCl or Lewis acids like ZnCl₂) in ethanol or THF .
  • Reductive amination : For introducing the pyridin-3-ylmethyl group, suspend 6-aminopyrimidine-5-carbaldehyde in anhydrous THF, add primary amines (2 eq.), and reduce with sodium triacetoxyborohydride (2 eq.) under argon .
    Yield optimization :
  • Use slow reagent addition to minimize side reactions.
  • Maintain inert atmosphere (argon) to prevent oxidation.
  • Monitor progress via TLC or HPLC. Typical yields range from 50–75%, depending on solvent polarity and catalyst choice .

Basic: Which spectroscopic techniques are critical for confirming the molecular structure of this compound, and what key spectral signatures should researchers anticipate?

Answer:

  • ¹H NMR : Expect signals for pyrimidine NH₂ (δ 6.8–7.2 ppm, broad), pyridine aromatic protons (δ 8.2–8.6 ppm), and aldehyde protons (δ 9.8–10.2 ppm) .
  • ¹³C NMR : Peaks for carbonyl groups (C=O at δ 165–175 ppm) and pyrimidine/pyridine carbons (δ 110–160 ppm) .
  • IR : Strong stretches at 1680–1720 cm⁻¹ (C=O), 3300–3400 cm⁻¹ (N-H), and 1600–1650 cm⁻¹ (C=N) .
  • Mass spectrometry : Molecular ion peak ([M+H]⁺) should match the calculated molecular weight (e.g., m/z 289 for C₁₁H₁₁N₃O₃) .

Intermediate: What chromatographic or crystallization methods are recommended for purifying this compound, and how can residual solvents/byproducts be quantified?

Answer:

  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol/water (1:1) .
  • Purity assessment :
    • HPLC : C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm. Purity >95% is acceptable for biological assays .
    • Elemental analysis : Carbon and nitrogen percentages should align with theoretical values (±0.3% tolerance) .
  • Residual solvents : Quantify via GC-MS with headspace sampling, focusing on ethanol or THF traces (limits: <500 ppm per ICH guidelines) .

Intermediate: How do structural modifications at the pyridine or pyrimidine rings influence the compound’s solubility and stability under physiological conditions?

Answer:

  • Pyridine modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at the pyridine 4-position enhances solubility in polar solvents (DMSO/water) but may reduce metabolic stability .
  • Pyrimidine substitutions : Methyl groups at C6 improve lipophilicity (logP +0.5), favoring membrane permeability, while carboxylate esters increase aqueous solubility at neutral pH .
  • Stability testing : Perform accelerated degradation studies (40°C/75% RH for 14 days). Monitor via HPLC; degradation products often result from aldehyde oxidation or pyrimidine ring hydrolysis .

Advanced: What experimental approaches can resolve regioselectivity conflicts observed during the alkylation of the pyrimidine core with pyridin-3-ylmethyl groups?

Answer:

  • Protecting group strategy : Temporarily block the pyrimidine NH₂ group with Boc anhydride to direct alkylation to the N1 position .
  • Reaction monitoring : Use LC-MS to track intermediate formation. For example, sodium triacetoxyborohydride-mediated reductive amination favors N-alkylation over O-alkylation .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict favorable transition states for N1- vs. N3-alkylation, guiding solvent/catalyst selection .

Advanced: How should researchers interpret discrepancies in reported biological activity data (e.g., kinase inhibition vs. antimicrobial effects) for this compound class?

Answer:

  • Assay variability : Differences in kinase inhibition IC₅₀ values (e.g., EGFR tyrosine kinase vs. PDE4) may arise from enzyme source (recombinant vs. cell lysate) or ATP concentration .
  • Structural analogs : Compare substituent effects. For example, replacing the pyridine-3-ylmethyl group with thiophene (as in ) shifts activity from kinase inhibition to antimicrobial action .
  • Dose-response validation : Repeat assays under standardized conditions (e.g., 10 µM ATP, 37°C/pH 7.4) to isolate structure-activity trends .

Advanced: What computational and synthetic strategies are effective in designing derivatives with enhanced target selectivity, based on existing SAR studies?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Met769) and hydrophobic contacts .
  • SAR-guided synthesis :
    • Introduce fluorine at the pyridine 2-position to enhance binding affinity (ΔG ≈ -2.3 kcal/mol) .
    • Replace the aldehyde with a methyl carboxylate to improve metabolic stability without sacrificing potency .
  • In vitro validation : Test top candidates in kinase panel assays (10-kinase panel) to confirm selectivity .

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